

# Application Notes and Protocols for Topical Delivery of Glycyrrhetinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Glycyrrhetinate |           |
| Cat. No.:            | B1240380        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Glycyrrhetinic acid (GA), a pentacyclic triterpenoid derived from the hydrolysis of glycyrrhizic acid found in licorice root, is a well-documented bioactive compound with potent anti-inflammatory, antioxidant, and anti-tumor properties.[1][2] Its therapeutic potential in dermatology for treating conditions like eczema, psoriasis, and dermatitis is of significant interest. However, the poor water solubility and low permeability of GA through the skin barrier present considerable formulation challenges.[3][4] Advanced topical drug delivery systems are crucial to enhance its bioavailability and therapeutic efficacy at the target site.

These application notes provide a comprehensive overview of various nanoformulations for the topical delivery of glycyrrhetinic acid. Detailed protocols for the preparation and characterization of these formulations are provided to guide researchers in developing effective GA-based dermatological products.

## Signaling Pathways of Glycyrrhetinic Acid in Inflammation

Glycyrrhetinic acid exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. A primary mechanism is the inhibition of the NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated



protein kinase) signaling pathways.[5][6] Upon inflammatory stimuli (e.g., lipopolysaccharide, LPS), these pathways are activated, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and various interleukins.[5] Glycyrrhetinic acid can suppress the activation of NF-κB and MAPKs, thereby downregulating the expression of inflammatory enzymes like iNOS and COX-2 and reducing the production of inflammatory cytokines.[5] Additionally, 18β-glycyrrhetinic acid has been shown to inhibit inflammation through the dissociation of a glucocorticoid receptor (GR)-HSP90 complex.[7]



Click to download full resolution via product page

Figure 1. Anti-inflammatory signaling pathway of Glycyrrhetinic Acid.

## Advanced Topical Formulations for Glycyrrhetinic Acid

Several nano-based formulations have been developed to overcome the delivery challenges of glycyrrhetinic acid. These systems encapsulate GA, enhancing its stability, solubility, and skin penetration.

## **Formulation Data Summary**



The following tables summarize the physicochemical properties of various glycyrrhetinic acid nanoformulations reported in the literature.

Table 1: Liposomes and Modified Liposomes

| Formulation<br>Type | Compositio<br>n Highlights                | Particle<br>Size (nm) | PDI    | Encapsulati<br>on<br>Efficiency<br>(%) | Reference |
|---------------------|-------------------------------------------|-----------------------|--------|----------------------------------------|-----------|
| Liposomes           | Soybean phosphatidylc holine, Cholesterol | 191                   | N/A    | 74.87                                  | [8]       |
| Glycethosom<br>es   | Glycerol<br>(50%),<br>Ethanol<br>(25%)    | 94.5                  | 0.216  | 99.8                                   | [3]       |
| Ethosomes           | Ethanol (45% v/v), Lecithin (2% w/v)      | ~100                  | Narrow | N/A                                    | [9]       |

Table 2: Lipid-Based Nanoparticles



| Formulati<br>on Type                           | Composit<br>ion<br>Highlight<br>s            | Particle<br>Size (nm) | PDI  | Encapsul<br>ation<br>Efficiency<br>(%) | Drug<br>Loading<br>(%) | Referenc<br>e |
|------------------------------------------------|----------------------------------------------|-----------------------|------|----------------------------------------|------------------------|---------------|
| Solid Lipid<br>Nanoparticl<br>es (SLNs)        | Stearic<br>acid,<br>Tween 80                 | 414                   | 0.76 | 68.81                                  | N/A                    | [10]          |
| SLNs                                           | Phospholip<br>ids, Lipids                    | 155.3                 | N/A  | 92.4                                   | N/A                    | [11]          |
| Nanostruct<br>ured Lipid<br>Carriers<br>(NLCs) | DSPE-<br>PEG2000,<br>GA-<br>PEG2000-<br>DSPE | 123.1 -<br>132.7      | N/A  | 90.06 -<br>95.31                       | N/A                    | [12]          |

Table 3: Other Nanocarriers

| Formulati<br>on Type                 | Composit<br>ion<br>Highlight<br>s       | Particle<br>Size (nm) | PDI              | Encapsul<br>ation<br>Efficiency<br>(%) | Drug<br>Loading<br>(%) | Referenc<br>e |
|--------------------------------------|-----------------------------------------|-----------------------|------------------|----------------------------------------|------------------------|---------------|
| Nanocrysta<br>Is                     | High-<br>pressure<br>homogeniz<br>ation | 288.6 ± 7.3           | ~0.13 ± 0.10     | N/A                                    | N/A                    | [4]           |
| GA-PEG-<br>PLGA<br>Nanoparticl<br>es | GA-PEG-<br>PLGA                         | 101.5 ±<br>3.18       | 0.190 ±<br>0.005 | 50.26 ±<br>1.29                        | 15.47 ±<br>0.39        | [13]          |
| GA<br>Micelles                       | Glycyrrhizi<br>c acid as<br>carrier     | ~10                   | N/A              | 78.53 ±<br>2.17                        | 7.293 ±<br>0.42        | [14]          |



## **Experimental Protocols**

Detailed methodologies for the preparation and evaluation of glycyrrhetinic acid topical formulations are presented below.

## **General Experimental Workflow**

The development and evaluation of a topical formulation for glycyrrhetinic acid typically follow a structured workflow, from preparation to in vitro and ex vivo testing.





Click to download full resolution via product page

Figure 2. General workflow for formulation development and evaluation.

## Protocol 1: Preparation of Glycyrrhetinic Acid Liposomes

This protocol is based on the thin film hydration method.[15][16]

#### Materials:

- 18β-Glycyrrhetinic Acid (GA)
- Soybean Phosphatidylcholine (SPC) or Egg Yolk Lecithin[17]
- Cholesterol
- Chloroform
- Methanol
- Phosphate Buffered Saline (PBS), pH 7.4

#### Equipment:

- Rotary evaporator
- Water bath sonicator or probe sonicator
- Extruder with polycarbonate membranes (optional)
- Round bottom flask
- Analytical balance
- Vortex mixer

#### Procedure:



- Accurately weigh GA, SPC, and cholesterol (a common molar ratio is 1:10:5, but this should be optimized) and dissolve them in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round bottom flask.
- Attach the flask to a rotary evaporator. Evaporate the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-60°C).
- Continue evaporation until a thin, uniform lipid film is formed on the inner wall of the flask.
- Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
- Hydrate the lipid film by adding PBS (pH 7.4) and vortexing. The hydration temperature should be kept above the lipid phase transition temperature.
- To obtain smaller, more uniform vesicles, sonicate the resulting liposomal suspension using a bath or probe sonicator.
- (Optional) For a more defined size distribution, the liposome suspension can be extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm).
- Store the prepared liposomes at 4°C.

## Protocol 2: Preparation of Glycyrrhetinic Acid Solid Lipid Nanoparticles (SLNs)

This protocol utilizes the emulsion solvent evaporation technique.[10][17]

#### Materials:

- 18β-Glycyrrhetinic Acid (GA)
- Solid lipid (e.g., Stearic acid, Glyceryl monostearate[17])
- Surfactant (e.g., Tween 80, Pluronic F-68[17])
- Organic solvent (e.g., Methanol, Dichloromethane)
- Purified water



#### Equipment:

- High-speed homogenizer or probe sonicator
- · Magnetic stirrer with heating plate
- Rotary evaporator (optional, for solvent removal)

#### Procedure:

- Dissolve GA and the solid lipid (e.g., stearic acid) in an appropriate organic solvent to form the organic phase. Heat slightly if necessary to ensure complete dissolution.
- Dissolve the surfactant (e.g., Tween 80) in purified water to form the aqueous phase. Heat the aqueous phase to the same temperature as the organic phase.
- Add the hot organic phase dropwise into the hot aqueous phase under continuous highspeed homogenization or magnetic stirring to form a coarse emulsion.
- Homogenize the coarse emulsion at high speed (e.g., 10,000-20,000 rpm) for a specified time or sonicate using a probe sonicator to reduce the particle size.
- If a volatile organic solvent was used, remove it by stirring at room temperature for several hours or by using a rotary evaporator.
- Allow the resulting nanoemulsion to cool down to room temperature while stirring. The solid lipid will recrystallize, forming the SLNs.
- Store the SLN dispersion at 4°C.

## **Protocol 3: Characterization of Nanoparticles**

- A. Particle Size, Polydispersity Index (PDI), and Zeta Potential
- Dilute the nanoparticle suspension with purified water to an appropriate concentration.
- Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).



- Measure the z-average particle size, PDI, and zeta potential.
- Perform measurements in triplicate and report the mean ± standard deviation.
- B. Encapsulation Efficiency (EE%) and Drug Loading (DL%)
- Separate the unencapsulated (free) GA from the nanoparticle dispersion. This can be achieved by ultracentrifugation or by using ultrafiltration centrifuge tubes.[16]
- Collect the supernatant or filtrate containing the free drug.
- Quantify the amount of free GA in the supernatant/filtrate using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.[18][19]
- Disrupt the nanoparticles in the pellet (or the original dispersion for total drug content) using a suitable solvent (e.g., methanol) to release the encapsulated drug.
- · Quantify the total amount of GA.
- Calculate EE% and DL% using the following formulas:
  - EE% = [(Total Drug Free Drug) / Total Drug] x 100
  - DL% = [(Total Drug Free Drug) / Total Weight of Nanoparticles] x 100

## **Protocol 4: In Vitro Drug Release Study**

This protocol uses the dialysis bag method.[20]

#### Materials:

- GA-loaded nanoparticle formulation
- Dialysis membrane (with appropriate molecular weight cut-off, e.g., 12-14 kDa)
- Release medium: PBS (pH 7.4) or PBS with a small percentage of ethanol or Tween 80 to maintain sink conditions.
- Control solution (free GA)



#### Equipment:

- Shaking water bath or incubator
- · Magnetic stirrers
- Vials or beakers
- Syringes and filters

#### Procedure:

- Soak the dialysis membrane in the release medium as per the manufacturer's instructions.
- Pipette a known volume (e.g., 1 mL) of the GA-loaded nanoparticle formulation into the dialysis bag and securely seal both ends.
- Immerse the sealed bag in a vial containing a defined volume of pre-warmed release medium (e.g., 50 mL).
- Place the vials in a shaking water bath maintained at 37°C with constant agitation.
- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the release medium (e.g., 1 mL).
- Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
- Analyze the collected samples for GA concentration using a validated analytical method (e.g., HPLC).
- Plot the cumulative percentage of drug released versus time.

## **Protocol 5: Ex Vivo Skin Permeation Study**

This study is performed using a Franz diffusion cell.[3][9]

Materials:



- Excised skin (e.g., rat, pig, or human cadaver skin)[9][21]
- GA-loaded formulation
- Receptor medium: PBS (pH 7.4), often with a solubilizing agent for GA.
- Franz diffusion cells

#### Equipment:

- Franz diffusion cell apparatus with a circulating water jacket
- Magnetic stirrer
- Syringes

#### Procedure:

- Prepare the excised skin by carefully removing any subcutaneous fat and hair.
- Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.
- Fill the receptor compartment with pre-warmed (37°C) receptor medium and ensure no air bubbles are trapped beneath the skin. The medium should be continuously stirred.
- Allow the skin to equilibrate for a period (e.g., 30 minutes).
- Apply a known quantity of the GA-loaded formulation onto the skin surface in the donor compartment.
- At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh medium.
- Analyze the samples for GA concentration.
- At the end of the experiment, dismount the skin, wash the surface to remove excess formulation, and quantify the amount of GA retained in the skin if required.



 Calculate the cumulative amount of GA permeated per unit area and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.

### Conclusion

The development of advanced topical delivery systems is paramount for realizing the full therapeutic potential of glycyrrhetinic acid in dermatology. Nanocarriers such as liposomes, solid lipid nanoparticles, and ethosomes have demonstrated significant success in improving the skin penetration and bioavailability of GA.[3][4] The protocols outlined in these application notes provide a foundational framework for the formulation, characterization, and evaluation of these delivery systems. Researchers are encouraged to adapt and optimize these methods to suit their specific research objectives, ultimately contributing to the development of novel and effective treatments for inflammatory skin diseases.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Anti-inflammatory mechanism of Glycyrrhetinic acid and its derivatives [journal.dmu.edu.cn]
- 2. Licorice in Cosmetics: Glycyrrhetinic Acid Flarer [flarer.ch]
- 3. Improved stability and skin penetration through glycethosomes loaded with glycyrrhetinic acid PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of 18β-glycyrrhetinic acid nanocrystals to enhance anti-inflammatory activity by improving topical delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 18α-Glycyrrhetinic acid monoglucuronide as an anti-inflammatory agent through suppression of the NF-κB and MAPK signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Analysis of the network pharmacology and the structure-activity relationship of glycyrrhizic acid and glycyrrhetinic acid [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]

## Methodological & Application





- 8. Preparation of Glycyrrhetinic Acid Liposomes Using Lyophilization Monophase Solution Method: Preformulation, Optimization, and In Vitro Evaluation PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ethosomes for skin delivery of ammonium glycyrrhizinate: in vitro percutaneous permeation through human skin and in vivo anti-inflammatory activity on human volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation of 18β-glycyrrhetinic Acid Nano-Rods Using Emuls...: Ingenta Connect [ingentaconnect.com]
- 11. CN102512369A Glycyrrhetinic acid solid lipid nanoparticles and preparation method for same Google Patents [patents.google.com]
- 12. Preparation and In Vitro Evaluation of Glycyrrhetinic Acid-Modified Curcumin-Loaded Nanostructured Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation, characterization, and in vivo evaluation of glycyrrhetinic acid-mediated nano-drug delivery system co-loaded with syringopicroside and hydroxytyrosol PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. scirp.org [scirp.org]
- 17. mdpi.com [mdpi.com]
- 18. jfda-online.com [jfda-online.com]
- 19. ijpcbs.com [ijpcbs.com]
- 20. Synthesis of glycyrrhetinic acid-modified liposomes to deliver Murrayafoline A for treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scielo.br [scielo.br]
- To cite this document: BenchChem. [Application Notes and Protocols for Topical Delivery of Glycyrrhetinic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1240380#formulation-of-glycyrrhetinic-acid-for-topical-delivery]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com